molecular formula C11H10ClN5O2 B2822532 5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 1788663-30-8

5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B2822532
CAS No.: 1788663-30-8
M. Wt: 279.68
InChI Key: SLXNEXHSTKBRAX-UHFFFAOYSA-N
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Description

5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with cyanogen bromide to form the intermediate 3-chloro-4-methoxyphenyl cyanamide. This intermediate is then reacted with formaldehyde and 1,2,4-triazole under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenyl cyanamide
  • 1,2,4-triazole derivatives
  • 3-chloro-4-methoxyphenyl isocyanate

Uniqueness

5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c1-19-9-3-2-7(4-8(9)12)17(6-13)5-10-14-11(18)16-15-10/h2-4H,5H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXNEXHSTKBRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=NNC(=O)N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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